molecular formula C9H15NO3 B8624444 N-acetyl-(D,L)-cyclopentylglycine

N-acetyl-(D,L)-cyclopentylglycine

Cat. No. B8624444
M. Wt: 185.22 g/mol
InChI Key: HRCVJNSGHQQINZ-UHFFFAOYSA-N
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Patent
US06740647B1

Procedure details

Cyclopentylglycine was prepared by hydrolysing N-acetyl-(D,L)-cyclopentylglycine with 6N hydrochloric acid, the former having been prepared as described in the literature by J. T. Hill and F. W. Dunn, J. Org. chem. 30(1965), 1321.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CC([N:4]([CH:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1)[CH2:5][C:6]([OH:8])=[O:7])=O.Cl>>[CH:9]1([NH:4][CH2:5][C:6]([OH:8])=[O:7])[CH2:13][CH2:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N(CC(=O)O)C1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the former having been prepared

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)NCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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